An In-depth Technical Guide to 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9)
An In-depth Technical Guide to 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 4-Amino-5-chloro-2-methylphenol, a substituted aromatic compound of interest in various fields of chemical research and development. While extensive public data on this specific molecule is limited, this guide synthesizes available information, presents data from closely related isomers for comparative context, and outlines potential synthetic pathways and applications based on established chemical principles. The primary focus is to equip researchers and drug development professionals with a foundational understanding of its chemical identity, potential properties, synthesis strategies, and safety considerations. This molecule's structure, featuring amino, chloro, and phenolic functional groups, suggests its utility as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and dye precursors.
Chemical Identity and Structure
4-Amino-5-chloro-2-methylphenol is a distinct chemical entity with the following identifiers:
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CAS Number: 98280-30-9
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Molecular Formula: C₇H₈ClNO[1]
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Molecular Weight: 157.60 g/mol [1]
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IUPAC Name: 4-Amino-5-chloro-2-methylphenol[2]
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Common Synonyms: 5-Amino-4-chloro-o-cresol[3]
The structural arrangement of its functional groups on the benzene ring is critical to its chemical reactivity and properties. The ortho-cresol backbone is substituted with a chlorine atom and an amino group, creating a unique electronic and steric environment.
Caption: Chemical structure of 4-Amino-5-chloro-2-methylphenol.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of 4-Amino-5-chloro-2-methylphenol
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | PubChem[2] |
| XLogP3 | 1.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Exact Mass | 157.0294416 Da | PubChem[4] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[4] |
| Heavy Atom Count | 10 | PubChem[4] |
| Complexity | 120 | PubChem[4] |
For comparative purposes, the experimental properties of a structurally related isomer, 2-Amino-4-chloro-5-methylphenol (CAS 53524-27-9), are presented below. It is crucial to note that these values do not represent the target compound but may offer insights into the potential range of properties.
Table 2: Experimental Properties of Isomer 2-Amino-4-chloro-5-methylphenol (CAS 53524-27-9)
| Property | Value | Source |
| Boiling Point | 276 - 277 °C | US EPA[5] |
| Melting Point | 130 °C | US EPA[5] |
| Density | 1.31 g/cm³ | US EPA[5] |
| Water Solubility | 5.31 x 10⁻³ g/L | US EPA[5] |
| LogKow (Octanol-Water Partition Coefficient) | 1.72 | US EPA[5] |
A commercial supplier of "5-Amino-4-chloro-2-methylphenol (Standard)" provides information on its formulation for in vivo studies, indicating its solubility in a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[6] This suggests that the compound likely has good solubility in common organic solvents used in life sciences research.
Spectroscopic and Analytical Data
While specific spectra for 4-Amino-5-chloro-2-methylphenol are not widely published, commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[1] Based on its structure, the following spectral characteristics can be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule, including the aromatic carbons and the methyl carbon. The chemical shifts would be influenced by the attached functional groups.
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IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-Cl stretch.
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Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
This compound is also available as a reference standard, which underscores its use in quantitative analysis and as a quality control marker in relevant research and industrial processes.[6]
Synthesis and Purification
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Nitration: The starting material, 4-chloro-2-methylphenol, is first protected, for instance as a sulfonate ester, to direct the incoming nitro group to the desired position (position 5). The protected compound is then reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding a 4-chloro-2-methyl-5-nitrophenol derivative.[7]
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Reduction: The nitro group of the intermediate is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).
Caption: Proposed synthetic workflow for 4-Amino-5-chloro-2-methylphenol.
Purification: The final product would likely be purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel to remove any unreacted starting materials, intermediates, or by-products.
Applications in Research and Drug Development
The trifunctional nature of 4-Amino-5-chloro-2-methylphenol makes it a valuable intermediate in organic synthesis. Each functional group—the phenol, the amine, and the chlorine—can be selectively modified to build more complex molecular architectures.
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Pharmaceutical Research: Substituted aminophenols are recognized scaffolds in medicinal chemistry. For instance, analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been investigated as potent inhibitors of human adenovirus, highlighting the potential for this class of compounds in antiviral drug discovery.[8] The presence of a chlorine atom can often enhance the biological activity or modify the pharmacokinetic properties of a drug candidate.
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Dye and Pigment Industry: Aromatic amines and phenols are classical precursors for the synthesis of dyes. The isomer 5-Amino-4-Chloro-o-Cresol is known to be a precursor in oxidative hair dye formulations.[3] By analogy, 4-Amino-5-chloro-2-methylphenol could potentially be used in the development of new colorants.
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Material Science: As a substituted phenol, it could be explored as a monomer or an additive in the synthesis of specialized polymers, potentially imparting properties such as thermal stability or antimicrobial activity.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 4-Amino-5-chloro-2-methylphenol (CAS 98280-30-9) is not widely available. However, based on the data for the closely related isomer 4-Chloro-2-methylphenol (CAS 1570-64-5), this compound should be handled with extreme care as a potentially hazardous substance.[9][10][11] It is likely to be corrosive, toxic if inhaled, and very toxic to aquatic life.[11]
Experimental Protocol: Safe Handling Procedures
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Engineering Controls:
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Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
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Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[10]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear a chemically resistant laboratory coat and appropriate gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
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Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[9]
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Handling and Use:
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Avoid all personal contact, including inhalation and contact with skin and eyes.
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Minimize dust generation and accumulation.[10]
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Do not eat, drink, or smoke in the laboratory.
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Wash hands thoroughly after handling.
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First-Aid Measures:
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Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
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Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
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Storage:
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Store in a cool, dry, and well-ventilated area.
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Keep the container tightly closed and store locked up.[9]
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Store away from incompatible materials.
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References
- PubChem. Compound Summary for CID 69222412, 5-amino-4-chloro-2-methylphenol. [Link]
- ScienceLab.com. Material Safety Data Sheet: 4-Chloro-2-methylphenol. [Link]
- U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Phenol, 2-amino-4-chloro-5-methyl-. [Link]
- Wang, G., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]
- C.P.A. Chem Ltd. Safety Data Sheet: 4-Chloro-2-methylphenol. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- U.S. Environmental Protection Agency (EPA). Substance Registry Services: Phenol, 2-amino-4-chloro-5-methyl-. [Link]
- Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for 4-CHLORO-2-METHYLPHENOL. [Link]
- Cosmetic Ingredient Review. Data Sheet: 5-Amino-4-Chloro-o-Cresol. [Link]
- PubChem. Compound Summary for CID 21428510, 5-Amino-2-chloro-4-methylphenol. [Link]
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- 1. 98280-30-9|4-Amino-5-chloro-2-methylphenol|BLD Pharm [bldpharm.com]
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- 3. cir-safety.org [cir-safety.org]
- 4. 5-Amino-2-chloro-4-methylphenol | C7H8ClNO | CID 21428510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 5-Amino-4-chloro-2-methylphenol (Standard)_TargetMol [targetmol.com]
- 7. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 8. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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